3-(cyclopropanecarbonylamino)-N-[2-(4-ethylpiperazin-1-yl)ethyl]-N-propylbenzamide
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Overview
Description
3-(cyclopropanecarbonylamino)-N-[2-(4-ethylpiperazin-1-yl)ethyl]-N-propylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with cyclopropanecarbonylamino and ethylpiperazinyl groups, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropanecarbonylamino)-N-[2-(4-ethylpiperazin-1-yl)ethyl]-N-propylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of an amine precursor with cyclopropanecarbonyl chloride, followed by the introduction of the ethylpiperazinyl group through nucleophilic substitution reactions. The final step often involves coupling the intermediate with a benzamide derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, employing batch or continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropanecarbonylamino)-N-[2-(4-ethylpiperazin-1-yl)ethyl]-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(cyclopropanecarbonylamino)-N-[2-(4-ethylpiperazin-1-yl)ethyl]-N-propylbenzamide has several scientific research applications:
Chemistry: It is studied for its reactivity and potential as a building block for more complex molecules.
Biology: The compound’s interactions with biological systems are explored to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research investigates its potential pharmacological properties, including its effects on specific biological pathways.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(cyclopropanecarbonylamino)-N-[2-(4-ethylpiperazin-1-yl)ethyl]-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- 4-[(cyclopropanecarbonylamino)methyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
- 1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene
Uniqueness
What sets 3-(cyclopropanecarbonylamino)-N-[2-(4-ethylpiperazin-1-yl)ethyl]-N-propylbenzamide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity
Properties
IUPAC Name |
3-(cyclopropanecarbonylamino)-N-[2-(4-ethylpiperazin-1-yl)ethyl]-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-3-10-26(16-15-25-13-11-24(4-2)12-14-25)22(28)19-6-5-7-20(17-19)23-21(27)18-8-9-18/h5-7,17-18H,3-4,8-16H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACXKXBCGLWEDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCN1CCN(CC1)CC)C(=O)C2=CC(=CC=C2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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